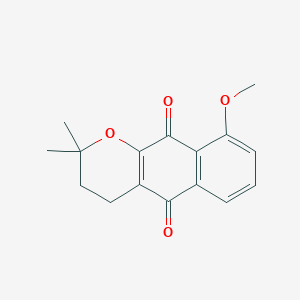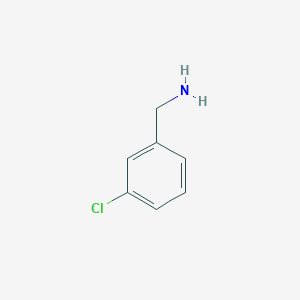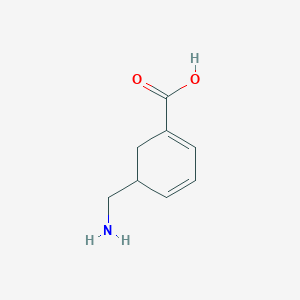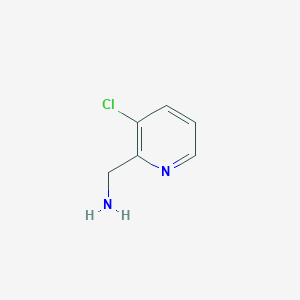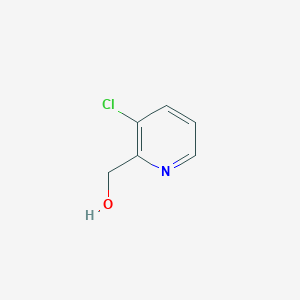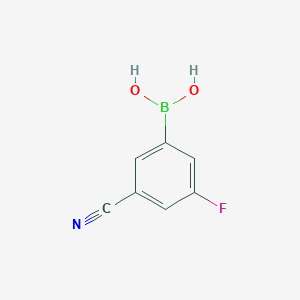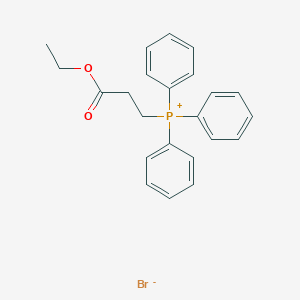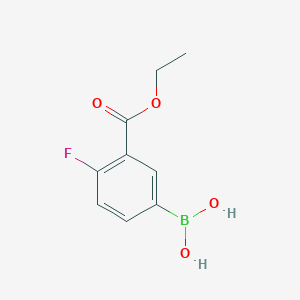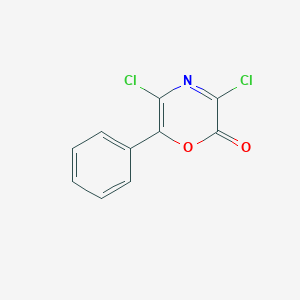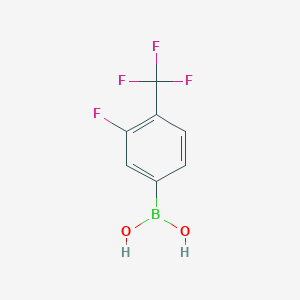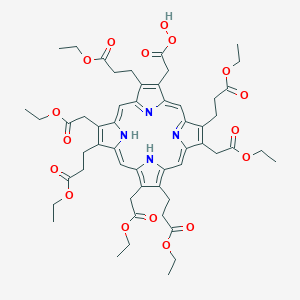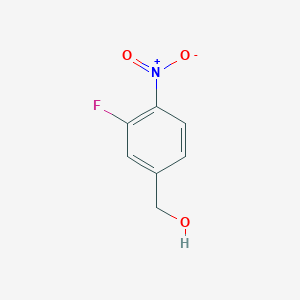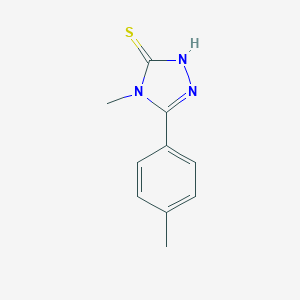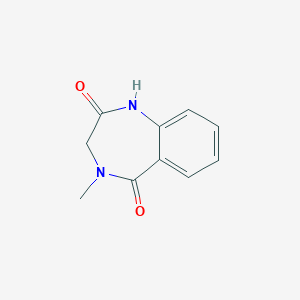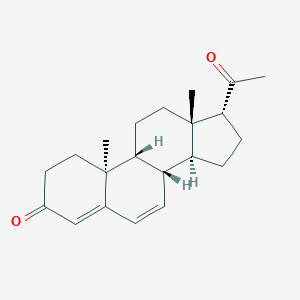
9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione
Description
The compound 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione is a steroid derivative that is of interest due to its potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar steroid derivatives and their biological effects. For instance, the first paper discusses the effects of 6beta-Methoxy-9beta,10alpha-pregna-4,6-diene-3,20-dione on steroid reductases in rat liver, indicating that this compound inhibits certain steroid reductases, which are enzymes involved in steroid metabolism .
Synthesis Analysis
The synthesis of steroid derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. The second paper describes the synthesis of a series of pregnenolone derivatives, which are structurally related to 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione. The synthesis involves biotransformation using the fungus Mucor circinelloides var lusitanicus, followed by a reaction with benzaldehydes to produce the final derivatives . This approach highlights the use of biocatalysts in the synthesis of complex steroid structures and may provide a template for the synthesis of related compounds like 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione.
Molecular Structure Analysis
The molecular structure of steroid derivatives is crucial for their biological activity. The second paper provides information on the confirmation of the absolute configuration of a steroid derivative using single-crystal X-ray analysis . This technique is essential for determining the three-dimensional arrangement of atoms within a molecule, which is a key factor in the interaction of the compound with biological targets. Although the exact molecular structure of 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione is not discussed, the methods mentioned could be applied to ascertain its structure.
Chemical Reactions Analysis
Steroid derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. The first paper indicates that the compound it discusses is capable of inhibiting specific steroid reductases . These enzymes are responsible for the reduction of steroids, which is a type of chemical reaction where a steroid molecule is converted into a more reduced form. This suggests that 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione could potentially undergo similar reactions, and its activity could be related to its ability to interact with these enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of steroid derivatives, such as solubility, melting point, and stability, are important for their practical application and biological effects. While the provided papers do not directly discuss the physical and chemical properties of 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione, the methods used for the synthesis and structural characterization of related compounds can provide insights into these properties . For example, NMR and HRMS are powerful techniques for determining the molecular weight and structural features of a compound, which can be related to its physical properties.
Scientific Research Applications
Inhibition of Steroid Reductases
One study identified that 6beta-Methoxy-9beta,10alpha-pregna-4,6-diene-3,20-dione inhibits delta4-3-oxosteroid-5alpha-reduction in rat liver microsomes and delta4-3-oxosteroid-5beta-reduction in soluble fractions, without affecting 3alpha- and 3beta-hydroxysteroid dehydrogenases (Graef & Golf, 1976).
Androgenic and Anti-androgenic Effects
Research on progesterone derivatives with different halogens as substituents at the C-6 position, including compounds structurally related to 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione, showed variations in androgenic and anti-androgenic activities dependent on the electronegativity of the halogen. This highlighted their potential in modulating androgen-dependent conditions (Cabeza et al., 1999).
Microbial Conversion
The microbial conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D demonstrated the bio-transformation capabilities of microorganisms, producing various metabolites from pregnadiene derivatives. This process is significant for steroid synthesis and modification (Fokina et al., 2003).
Characterization of Receptors
Studies on progesterone receptor characterization in human mammary carcinoma used derivatives of 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione, providing insights into receptor binding, stability, and assay methodologies. This research contributes to understanding the role of steroid receptors in cancer and other diseases (Pichon & Milgrom, 1977).
properties
IUPAC Name |
(8S,9R,10S,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17-,18-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOKGBVKVMRFX-POHNSKBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179353 | |
| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |
CAS RN |
246038-13-1 | |
| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246038131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9.BETA.,10.ALPHA.,17.ALPHA.-PREGNA-4,6-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S48G465CS3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



